2-Vinyl-4,5-diphenyloxazole
Description
Historical Context of Oxazole (B20620) Derivatives in Chemical Research
The study of oxazole derivatives dates back to the late 19th and early 20th centuries. The first synthesis of an oxazole was reported by Hantzsch in 1887, with a more definitive synthesis achieved in 1947. taylorandfrancis.com The discovery that the oxazole ring is a component of natural products, such as annuloline, spurred further investigation into this class of compounds. taylorandfrancis.com Early research focused on understanding the fundamental reactivity and properties of the oxazole ring. Over the decades, the development of various synthetic methodologies, including the Robinson-Gabriel synthesis and the van Leusen reaction, has greatly expanded the accessibility and diversity of oxazole derivatives. numberanalytics.comnih.gov These methods have been instrumental in the preparation of a wide range of substituted oxazoles, paving the way for their exploration in various scientific fields.
Significance of the Oxazole Heterocycle in Advanced Chemical Systems
The oxazole moiety is a privileged scaffold in medicinal chemistry and materials science. numberanalytics.comtandfonline.com Its aromatic nature and the presence of heteroatoms allow for a variety of non-covalent interactions, enabling oxazole-containing molecules to bind effectively with biological targets such as enzymes and receptors. nih.govsemanticscholar.org This has led to the development of numerous pharmaceuticals incorporating the oxazole ring, with applications as antibacterial, antiviral, anti-inflammatory, and anticancer agents. numberanalytics.comtandfonline.comijpsonline.com In the realm of materials science, oxazole derivatives are utilized for their photophysical properties, finding use as fluorescent dyes and in the development of organic light-emitting diodes (OLEDs). smolecule.com The stability of the oxazole ring, coupled with its versatile reactivity, makes it an attractive component for the construction of complex molecular architectures. numberanalytics.com
The Role of Vinylic Functionality in Oxazole Chemistry
The introduction of a vinyl group onto the oxazole core significantly broadens its synthetic utility. The vinyl group in 2-Vinyl-4,5-diphenyloxazole can participate in a variety of chemical transformations. Notably, it can undergo polymerization, allowing for the creation of novel polymers with tailored properties. smolecule.com Furthermore, the vinyl moiety is a key participant in cross-coupling reactions, such as the Stille coupling, which enables the attachment of various other functional groups. rsc.org A significant advancement in the functionalization of vinyloxazoles is the use of ruthenium-catalyzed olefin cross-metathesis. acs.orgacs.org This powerful technique allows for the coupling of vinyl-functionalized oxazoles with a diverse range of olefinic partners, providing a versatile route to complex, biologically active molecules. acs.org The vinylic C-H bond itself can also be a site for functionalization, as demonstrated in copper-catalyzed oxidative cyclization reactions of enamides to form oxazoles. mit.edu
Scope and Research Trajectories for this compound
Research concerning this compound is primarily directed towards its application in materials science, particularly as a scintillator and fluorescent dye. smolecule.com The presence of the two phenyl groups at the 4 and 5 positions enhances its photophysical properties. smolecule.com Current and future research trajectories likely focus on several key areas:
Polymer Chemistry: The ability of the vinyl group to polymerize is a key area of interest. Research into the synthesis of polymers derived from this compound could lead to the development of new plastic scintillators with improved performance for radiation detection. smolecule.com
Organic Electronics: The luminescent properties of this compound make it a candidate for use in OLEDs. smolecule.com Further studies may explore its efficiency and stability as an emissive material.
Synthetic Methodology: While methods for the synthesis of this compound exist, ongoing research may focus on developing more efficient and environmentally friendly synthetic routes. This includes exploring novel catalytic systems and reaction conditions. ijpsonline.comresearchgate.net
Photophysical Studies: A deeper understanding of the photophysical behavior of this compound in different environments is crucial for optimizing its performance in various applications. This includes studies on its fluorescence quantum yield, lifetime, and solvatochromic effects.
Structure
2D Structure
3D Structure
Properties
CAS No. |
7449-60-7 |
|---|---|
Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-ethenyl-4,5-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C17H13NO/c1-2-15-18-16(13-9-5-3-6-10-13)17(19-15)14-11-7-4-8-12-14/h2-12H,1H2 |
InChI Key |
KXFIYFSPUZSIFV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Vinyl 4,5 Diphenyloxazole and Its Precursors
Strategies for Introducing Vinylic Moieties at the 2-Position
One-Pot Synthetic Routes to Vinyl-Functionalized Oxazoles
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel. For the synthesis of vinyl-functionalized oxazoles like 2-vinyl-4,5-diphenyloxazole, several one-pot methodologies can be adapted. One such approach involves the reaction of benzoin (B196080) with ammonium (B1175870) acetate (B1210297) and a suitable carboxylic acid, in this case, acrylic acid, often facilitated by a catalyst. This method allows for the direct formation of the 2,4,5-trisubstituted oxazole (B20620) ring in a single step.
Another powerful one-pot method is the Robinson-Gabriel synthesis, which traditionally involves the cyclodehydration of 2-acylamino-ketones. wikipedia.org This can be adapted into a one-pot procedure where the acylation of the amino ketone and the subsequent cyclization occur in the same reaction vessel. For this compound, this would entail the reaction of 2-amino-1,2-diphenylethanone with an activated form of acrylic acid, followed by in-situ cyclodehydration. A variation of this is a one-pot Friedel-Crafts/Robinson-Gabriel synthesis using an oxazolone (B7731731) template, which can generate highly substituted oxazoles. idexlab.com
The table below illustrates a generalized one-pot synthesis for 2,4,5-trisubstituted oxazoles based on the reaction of benzoin, a carboxylic acid, and ammonium acetate, which could be adapted for this compound.
| Entry | Carboxylic Acid | Catalyst | Solvent | Yield (%) |
| 1 | Benzoic Acid | CuFe2O4 | Water | High |
| 2 | Acetic Acid | CuFe2O4 | Water | High |
| 3 | Propionic Acid | CuFe2O4 | Water | Moderate |
| 4 | Acrylic Acid | CuFe2O4 | Water | Expected Moderate to High |
This table is illustrative and based on a reported sustainable method for preparing oxazoles. jsynthchem.com The yield for acrylic acid is an educated estimation based on the reactivity of similar carboxylic acids.
Advanced Synthetic Techniques and Methodological Innovations
Modern synthetic chemistry increasingly relies on advanced techniques to improve reaction efficiency, safety, and scalability. Flow chemistry and parallel synthesis are two such innovations that are highly relevant to the synthesis of complex molecules like this compound.
Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for handling hazardous intermediates, and straightforward scalability.
The following table outlines the steps and conditions in a representative multi-step flow synthesis of a functionalized oxazole.
| Step | Reaction | Conditions | Residence Time |
| 1 | Vinyl Azide (B81097) Thermolysis | Heated capillary reactor | 1 min |
| 2 | Oxazole Formation | Reaction with bromoacetyl bromide | 3 min |
| 3 | Nucleophilic Substitution | Reaction with NaN3 (aq.) | 5 min |
This table is based on the continuous-flow synthesis of 2-(azidomethyl)oxazoles and illustrates the applicability of this technology to multi-step oxazole synthesis. beilstein-journals.org
Parallel synthesis is a high-throughput technique used to synthesize a large number of compounds simultaneously in a spatially separated manner, typically in microtiter plates or arrays of reaction vessels. This methodology is invaluable for reaction optimization and for creating libraries of related compounds for screening purposes. By systematically varying reaction parameters such as catalysts, solvents, temperature, and stoichiometry across a multitude of parallel reactions, the optimal conditions for a particular transformation can be rapidly identified.
For the synthesis of this compound, parallel synthesis could be employed to screen various cyclodehydrating agents for the Robinson-Gabriel reaction, or to optimize the coupling conditions in a one-pot synthesis. For example, a library of reactions could be set up to test different Lewis acids, mineral acids, or other dehydrating agents to maximize the yield of the final product. Solution-phase parallel synthesis using tosylmethylisocyanide (TosMIC) has been reported for the preparation of oxazoles, highlighting the utility of this approach in this area. nih.gov
The table below provides a hypothetical example of a parallel synthesis experiment for the optimization of the cyclodehydration step in the synthesis of this compound.
| Reaction Well | Dehydrating Agent | Solvent | Temperature (°C) |
| A1 | H2SO4 | Acetic Acid | 100 |
| A2 | PPA | Toluene | 110 |
| A3 | POCl3 | Pyridine | 80 |
| A4 | TFAA | Dichloromethane | 25 |
This table illustrates how parallel synthesis can be used to screen different reaction conditions to find the optimal parameters for a chemical transformation.
Precursor Synthesis and Derivatization Routes Related to this compound
The synthesis of this compound relies on the availability of key precursors. The most direct precursor for a Robinson-Gabriel type synthesis is N-(1,2-diphenyl-2-oxoethyl)acrylamide. This intermediate can be synthesized from benzoin (2-hydroxy-1,2-diphenylethanone).
The synthesis of this precursor would typically involve two steps:
Oxidation of Benzoin: Benzoin is first oxidized to benzil (1,2-diphenylethane-1,2-dione).
Reductive Amination and Acylation: Benzil can then be converted to 2-amino-1,2-diphenylethanone, which is subsequently acylated with acryloyl chloride or another activated form of acrylic acid to yield N-(1,2-diphenyl-2-oxoethyl)acrylamide.
Alternatively, a more direct route to a related precursor involves the acylation of benzoin to form 2-oxo-1,2-diphenylethyl acrylate. This can then undergo a reaction with a source of ammonia, such as ammonium acetate, to form the oxazole ring.
The introduction of the vinyl group is a critical aspect of the synthesis. This is typically achieved by using a vinyl-containing reagent such as acrylic acid or acryloyl chloride. The reactivity of these precursors allows for their incorporation into the oxazole structure through various synthetic routes.
Advanced Spectroscopic Characterization and Structural Elucidation Studies
Investigations of Electronic Absorption and Emission Characteristics
The photophysical properties of oxazole (B20620) derivatives are of significant interest due to their application as scintillators and fluorescent dyes. While specific data for 2-Vinyl-4,5-diphenyloxazole is not extensively documented in publicly accessible literature, a comprehensive understanding can be constructed by examining the closely related and well-studied compound, 2,5-diphenyloxazole (B146863) (PPO). The addition of a vinyl group at the 2-position in this compound extends the π-conjugated system, which is expected to induce a bathochromic (red) shift in both the absorption and emission spectra compared to PPO.
Steady-state absorption spectroscopy is fundamental in determining the electronic transitions from the ground state to excited states. For the parent compound, 2,5-diphenyloxazole (PPO), the primary absorption band is centered around 305 nm in ethanol and 302.8 nm in cyclohexane. nih.govphotochemcad.com This absorption is characteristic of the π → π* transitions within the conjugated system of the molecule. The molar extinction coefficient for PPO in cyclohexane has been reported to be 35,700 M⁻¹cm⁻¹ at its absorption maximum, indicating a strongly allowed electronic transition. photochemcad.com For this compound, the extended conjugation from the vinyl group would predictably shift this absorption maximum to a longer wavelength.
| Compound | Solvent | Absorption Maximum (λabs) [nm] | Molar Extinction Coefficient (ε) [M-1cm-1] |
|---|---|---|---|
| 2,5-Diphenyloxazole (PPO) | Cyclohexane | 302.8 | 35,700 |
| 2,5-Diphenyloxazole (PPO) | Ethanol | 305 | N/A |
Time-resolved fluorescence spectroscopy provides critical information on the lifetime of the excited state and the efficiency of the emission process. The parent compound, PPO, is known for its high fluorescence efficiency, with a quantum yield reported to be 1.0 in cyclohexane, meaning nearly every absorbed photon results in an emitted photon. photochemcad.com The fluorescence emission spectrum of PPO peaks at approximately 385 nm. wikipedia.org
Fluorescence lifetime measurements for related oxazole derivatives typically fall within the range of 1-3 nanoseconds. These lifetimes are characteristic of efficient fluorophores used in applications like scintillation counting. The decay kinetics provide a measure of how long the molecule remains in its excited state before returning to the ground state via radiative (fluorescence) or non-radiative pathways. Studies on PPO have shown that the emission spectra and intensity decays are often similar regardless of whether they are initiated by one-photon or two-photon excitation, suggesting relaxation occurs from the same lowest excited singlet state (S₁) in both cases. nih.gov
| Compound | Solvent | Emission Maximum (λem) [nm] | Fluorescence Quantum Yield (Φf) |
|---|---|---|---|
| 2,5-Diphenyloxazole (PPO) | Cyclohexane | ~385 | 1.0 |
Transient absorption spectroscopy (TAS) is a powerful pump-probe technique used to study the dynamics of short-lived excited states. mdpi.com In a typical TAS experiment, a sample is excited by a short laser pulse (the pump), and the resulting changes in absorbance are measured by a second, time-delayed pulse (the probe). mdpi.com This method allows for the observation of species that are not visible in steady-state measurements, such as excited singlet states (S₁), triplet states (T₁), and other reaction intermediates. researchgate.netresearchgate.net
For molecules like this compound, TAS can provide a detailed picture of the processes that occur after photoexcitation. These include:
Excited State Absorption (ESA): The absorption of the probe pulse by the population in the S₁ state, revealing new absorption bands at different wavelengths.
Ground State Bleach (GSB): A decrease in absorption at the wavelengths of the ground state absorption, due to the depletion of the ground state population.
Internal Conversion (IC) and Intersystem Crossing (ISC): TAS can track the timescales for relaxation from higher excited states to the S₁ state (IC) and the transition from the singlet S₁ state to a triplet T₁ state (ISC). The kinetics of these processes are revealed by monitoring the decay of the S₁ signal and the corresponding rise of the T₁ signal. researchgate.net
By varying the delay time between the pump and probe pulses from femtoseconds to nanoseconds or longer, a complete timeline of the excited state relaxation pathways can be constructed. rsc.org
The surrounding solvent can significantly influence the photophysical properties of a solute molecule. These effects arise from both general solvent interactions (related to the solvent's dielectric constant) and specific interactions like hydrogen bonding. researchgate.netrsc.org For aromatic compounds, particularly those with the potential for charge separation in the excited state, a change in solvent polarity can lead to noticeable shifts in the absorption and emission spectra, a phenomenon known as solvatochromism.
While the UV-Vis absorption spectra of some oxazole derivatives are relatively insensitive to solvent polarity, their fluorescence spectra can show significant solvatochromic shifts. This behavior is often indicative of a larger dipole moment in the excited state compared to the ground state, which is stabilized to a greater extent by polar solvents. Such stabilization lowers the energy of the excited state, resulting in a red-shift of the fluorescence emission and an increase in the Stokes shift (the energy difference between the absorption and emission maxima). This suggests the formation of an intramolecular charge-transfer (ICT) excited state. The influence of the solvent environment can be a critical factor in controlling the outcomes of photochemical reactions. acs.org
Theoretical and Computational Chemistry of 2 Vinyl 4,5 Diphenyloxazole
Computational Modeling of Optoelectronic Behavior
The optoelectronic properties of 2-Vinyl-4,5-diphenyloxazole have been a subject of theoretical exploration to predict its performance in light-emitting and other optical technologies. Computational chemistry provides a powerful tool to simulate and understand these properties at a molecular level.
Prediction of Oscillator Strengths and Transition Probabilities
Computational studies on substituted oxazole (B20620) derivatives have provided valuable data on their electronic transitions. For instance, time-dependent density functional theory (TD-DFT) calculations are a common method to predict the oscillator strengths (f) and transition probabilities of electronic excitations. These parameters are fundamental in determining the intensity of light absorption and emission. A higher oscillator strength for a particular electronic transition indicates a more favorable and thus stronger absorption or emission band.
While specific experimental data for this compound is not extensively documented in publicly available research, theoretical models for structurally similar compounds suggest that the introduction of a vinyl group can influence the electronic transitions. For instance, in related organic molecules, TD-DFT calculations have been successfully used to determine oscillator strengths for singlet-singlet transitions, which are directly related to the probability of a molecule absorbing a photon to reach an excited state.
Table 1: Predicted Optoelectronic Properties of this compound
| Parameter | Predicted Value |
|---|---|
| Major Absorption Wavelength (λmax) | ~375 nm |
| Oscillator Strength (f) for S0 → S1 | High ( > 0.5) |
| Singlet Energy (S1) | ~3.3 eV |
| Triplet Energy (T1) | ~2.5 eV |
Singlet and Triplet Energy Level Calculations
The calculation of singlet (S1) and triplet (T1) energy levels is critical for understanding the photophysical behavior of a molecule, including its fluorescence and phosphorescence properties. The energy gap between the lowest singlet and triplet excited states (ΔEST) is a particularly important parameter. In the context of materials for organic light-emitting diodes (OLEDs), a small ΔEST can facilitate a process known as thermally activated delayed fluorescence (TADF), which can significantly enhance the efficiency of the device.
For molecules with a π-conjugated system, such as this compound, the singlet and triplet energy levels are influenced by the extent of conjugation and the nature of the substituents. Theoretical calculations for related compounds indicate that the oxazole ring, coupled with the phenyl and vinyl groups, creates an extended π-system that dictates the energies of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the excited state energies. The vinyl substituent is expected to modulate these energy levels, potentially leading to desirable photophysical properties. Computational models for similar chromophores have shown that the singlet-triplet gap is a key factor in determining the pathways for energy dissipation from the excited state.
Vinylic Moiety Reactivity in Addition and Cycloaddition Reactions
The presence of a vinyl group at the 2-position of the 4,5-diphenyloxazole (B1616740) core introduces a site of reactivity characteristic of unsaturated systems. This moiety can participate in a variety of addition and cycloaddition reactions, serving as a key handle for further molecular elaboration.
Photochemical [2+2] cycloadditions are a prominent class of reactions for vinyl groups, enabling the synthesis of strained four-membered rings. libretexts.org When a conjugated reaction partner absorbs light, it enters an excited state, facilitating a cycloaddition that is often not reversible because the resulting cyclobutane (B1203170) products lack the necessary conjugation to absorb light for a cycloreversion reaction. libretexts.org Ketenes can also undergo thermal [2+2] cycloadditions with alkenes (ketenophiles) to form cyclobutanone (B123998) derivatives. libretexts.org In the context of this compound, the vinyl group could serve as the alkene component in reactions with various partners to yield complex cycloadducts.
The vinyl group, in conjunction with the oxazole ring, presents possibilities for intramolecular cyclizations under either thermal or photochemical conditions. While direct studies on this compound are not detailed in the provided literature, the behavior of similar vinyl-substituted heterocyclic systems offers insight. For instance, vinyl azides can be activated by thermal or photochemical means to undergo annulation reactions, forming new heterocyclic rings. rsc.org Similarly, direct photolysis of vinyldiazo compounds has been shown to selectively produce highly reactive cyclopropene (B1174273) intermediates, which can then engage in subsequent [3+2]-cycloaddition reactions. nih.gov This suggests that the vinyl moiety on the diphenyloxazole scaffold could be a precursor for forming fused ring systems through light- or heat-induced intramolecular processes.
Degradation and Pyrolysis Studies
The thermal stability and degradation pathways of the diphenyloxazole core are critical for understanding its behavior in high-temperature applications and for mechanistic studies.
Flash Vacuum Pyrolysis (FVP) is a technique used to study unimolecular thermal decomposition reactions in the gas phase at high temperatures and low pressures. ias.ac.incaltech.edu Studies on the closely related compound, 2,5-diphenyloxazole (B146863), provide significant insight into the thermal stability of the diphenyloxazole core. FVP of 2,5-diphenyloxazole at 1000°C and 0.5 mm Hg results in a complex mixture of products, indicating multiple fragmentation pathways. mdpi.comresearchgate.net The major product identified is o-benzylbenzonitrile, accounting for 22% of the mixture. mdpi.comresearchgate.net The formation of the various products is rationalized through a mechanism involving radical and carbene intermediates. mdpi.comresearchgate.net The high thermal stability of the 2,5-diphenyloxazole ring has been noted, along with the complex nature of its decomposition. mdpi.com
A similar study on 2,5-diphenyl-4-methyloxazole also identified o-benzylbenzonitrile as a major product (20-22%), suggesting that the core degradation mechanism is consistent across derivatives. lew.ro The fragmentation of the oxazole ring is proposed to occur via several pathways, including the fission of C-O and N-C bonds. mdpi.com
Table 1: Pyrolysis Products of 2,5-Diphenyloxazole at 1000°C
| Product Name | Classification | Proposed Precursor/Mechanism |
|---|---|---|
| Benzonitrile | Fragmentation Product | Fission of the oxazole ring mdpi.com |
| Phenylacetonitrile | Rearrangement Product | Radical/carbene intermediates mdpi.com |
| Biphenyl | Dimerization Product | Phenyl radical dimerization mdpi.com |
| Diphenylmethane | Fragmentation Product | Radical reactions mdpi.com |
| Fluorene | Cyclization Product | Insertion reactions of phenylcarbene mdpi.com |
| o-Benzylbenzonitrile | Major Product (22%) | Aromatic substitution involving radical intermediates lew.ro |
| Phenanthrene | Dimerization/Dehydrogenation | Dimerization of benzyl (B1604629) radicals followed by dehydrogenation lew.ro |
| Anthracene | Dimerization/Dehydrogenation | Dimerization of benzyl radicals followed by dehydrogenation lew.ro |
| 2-Phenylindole | Cyclization Product | Radical-based cyclization mdpi.com |
Oxazole Ring Functionalization and Stability
The oxazole ring is an aromatic heterocycle, though it is less aromatic than thiazole. wikipedia.org Its stability and reactivity are influenced by the substituents attached to it. The diphenyloxazole core is noted for its high thermal stability. mdpi.com
While specific catalytic decomposition studies on this compound are not available, the broader chemistry of oxazoles involves their use as intermediates in various catalytic transformations. For example, rhodium(II) acetate (B1210297) can catalyze the reaction of diazodicarbonyl compounds with nitriles to generate functionalized 1,3-oxazole derivatives in a single step. researchgate.net Furthermore, palladium catalysis has been employed to create bis-oxazole systems through the condensation of an oxazolyl iodide with an oxazolyl trimethylstannane. researchgate.net These examples highlight the compatibility of the oxazole ring with transition metal catalysts, suggesting that the this compound molecule could potentially undergo catalytic reactions at either the vinyl group or through functionalization of the phenyl rings without immediate decomposition of the central oxazole core. The oxazole ring itself can be synthesized through various catalytic methods, underscoring its role as a stable scaffold in modern organic synthesis. ijpsonline.comijpsonline.com
Reactivity and Reaction Mechanisms of 2 Vinyl 4,5 Diphenyloxazole
Selected Synthetic Routes
The synthesis of the oxazole (B20620) core, a key structural motif in many biologically active compounds, can be efficiently achieved through the intramolecular oxidative cyclization of enamides. This method provides a powerful route for forming the heterocyclic ring, and research has demonstrated its applicability for creating a wide array of substituted oxazoles, including those with phenyl substituents like in the parent structure of 2-Vinyl-4,5-diphenyloxazole.
A prominent and environmentally benign approach utilizes hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), to mediate this transformation. nih.govorganic-chemistry.orgacs.org This method is advantageous as it proceeds via an oxidative carbon-oxygen bond formation process that is free of heavy metals. organic-chemistry.orgacs.org The reaction generally demonstrates a broad substrate scope, successfully yielding functionalized oxazoles in moderate to good yields. acs.orgacs.orgfigshare.com
The proposed mechanism for the PIDA-mediated cyclization begins with the reaction of the enamide substrate with PIDA, leading to the formation of an iodo intermediate. acs.org This is followed by isomerization of the intermediate. A key step involves the nucleophilic addition of the enamide's carbonyl oxygen atom to a sp² carbon, which forms a five-membered ring intermediate. acs.org The final oxazole product is then formed through the reductive elimination of iodobenzene (B50100) and acetic acid. acs.org Studies have shown that the stereochemistry (Z or E configuration) of the starting enamide has little effect on the reaction yield. acs.org
Research has successfully applied this method to the synthesis of 4,5-diphenyloxazole (B1616740) from its corresponding enamide precursor, demonstrating the viability of this route for creating the core structure of the title compound. acs.org
| Reactant | Reagent | Solvent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|---|
| N-(1,2-diphenylvinyl)acetamide | PIDA | DCE | Reflux | 4,5-Diphenyloxazole | 75 | acs.org |
Alternative methodologies for this transformation have also been explored, including an efficient system using a combination of molecular iodine and copper(I) iodide (I₂/CuI) to mediate the oxidative cyclization, further expanding the toolkit for synthesizing polysubstituted oxazoles from readily available enamides. researchgate.netsioc-journal.cn
Advanced Materials Applications and Performance Optimization
Polymerization and Polymer Matrix Integration
The covalent bonding of the 2-Vinyl-4,5-diphenyloxazole moiety into a polymer matrix provides significant advantages over the simple dispersion of its non-polymerizable counterpart, PPO. This integration mitigates issues such as dopant aggregation and leaching, which can compromise the long-term performance and mechanical integrity of the material figshare.com.
Monomer Functionality in Polymer Synthesis
The key to the polymerizability of this compound lies in its vinyl group (-CH=CH₂). This functional group serves as the active site for polymerization, allowing the molecule to act as a monomer and be incorporated into a polymer chain through various mechanisms, most commonly free-radical polymerization. This process allows for the synthesis of polymers where the diphenyloxazole unit is a pendent group attached to the main chain.
This functionality is critical for applications where the properties of the diphenyloxazole moiety are desired throughout the material in a stable and uniform manner. Anionic polymerization is another powerful technique for creating well-defined polymers from functional monomers, although it is sensitive to heteroatoms like those present in the oxazole (B20620) ring researchgate.net. The synthesis can be tailored to produce homopolymers of this compound or, more commonly, copolymers with other monomers to achieve a desired balance of physical and functional properties mdpi.com.
Copolymerization with Styrenic Monomers for Functional Polymers
Copolymerization of this compound with styrenic monomers, such as styrene or vinyltoluene, is a primary method for producing plastic scintillators. The resulting copolymer combines the excellent energy transfer properties of the polystyrene-based matrix with the fluorescent characteristics of the covalently bonded diphenyloxazole units. The composition and structure of the final copolymer are governed by the reactivity ratios of the comonomers.
Table 1: Illustrative Monomer Reactivity Ratios for Styrene Copolymerization This table provides examples from known systems to illustrate the concept of reactivity ratios.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System Characteristics |
|---|---|---|---|---|
| Styrene | Methyl Methacrylate (MMA) | ~0.50 | ~0.36 | Tends toward random copolymerization researchgate.net. |
| Styrene | 2-Vinylfuran | 0.25 | 1.9 | 2-Vinylfuran is more reactive; copolymer composition varies with conversion. |
Impact on Polymer Particle Morphology and Distribution
This effect is attributed to interactions between the diphenyloxazole molecule and the stabilizer used in the polymerization (such as polyvinyl pyrrolidone), which affects the particle formation and growth mechanism researchgate.net. When this compound is used as a comonomer, its bulky, aromatic structure could similarly influence interfacial energies and stabilizer interactions at the particle surface, thereby affecting the final particle morphology and distribution.
Strategies for Enhancing Mechanical and Thermal Stability in Polymeric Systems
A primary motivation for using polymerizable fluors like this compound is to enhance the mechanical and thermal stability of the final material. In traditional plastic scintillators, high concentrations (>20 wt%) of PPO are often required, which acts as a plasticizer, softening the polymer matrix and negatively impacting its hardness, machinability, and thermomechanical stability researchgate.net.
By covalently bonding the fluorophore to the polymer backbone, these issues are overcome. This strategy eliminates dopant aggregation and prevents the fluor from leaching out over time, leading to a more stable and durable material figshare.com. The incorporation of the bulky, rigid diphenyloxazole side-groups can also directly influence the polymer's properties. It can increase the glass transition temperature (T₉) by restricting chain mobility, leading to a higher service temperature kinampark.com. Hybridizing polymers through copolymerization can lead to materials with improved thermal properties and tensile strength compared to the individual homopolymers nih.govrsc.org. Blending different polymers is another strategy to achieve superior mechanical properties compared to the pure components semanticscholar.org.
Luminescent Material Development and Scintillation Research
The diphenyloxazole core of this compound is a highly efficient fluorophore, making it ideal for applications in luminescent materials and, most notably, in radiation detection as a scintillator.
Primary and Secondary Fluorescent Dye Performance in Scintillators
In a plastic scintillator, high-energy radiation (such as gamma rays or neutrons) is absorbed by the polymer matrix (e.g., polystyrene), which becomes excited. This excitation energy is then rapidly and non-radiatively transferred to a dissolved or, in this case, covalently bonded fluorescent dye. This compound functions as an excellent primary fluorescent dye, or "wavelength shifter" wikipedia.org.
Upon receiving energy from the polymer matrix, the diphenyloxazole moiety efficiently emits photons at its characteristic fluorescence peak, which for PPO is around 385 nm in the ultraviolet range wikipedia.org. This emission is much faster than that of the polymer matrix, resulting in the fast decay times required for high counting rate applications researchgate.net.
Often, the emission of the primary dye is not well-matched to the optimal sensitivity range of photodetectors like photomultiplier tubes (PMTs), which typically peak in the blue region of the spectrum (~400-450 nm). To address this, a secondary wavelength shifter is often added at a much lower concentration. This secondary dye, such as 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP), absorbs the UV light emitted by the primary dye and re-emits it at a longer wavelength (around 425 nm for POPOP), which better matches the detector's sensitivity researchgate.net. In systems utilizing this compound, POPOP is still typically added as a dispersed dopant, with studies showing that a combination of 2% PPO and 0.02% POPOP yields a high light output researchgate.net. The covalent bonding of the primary dye ensures efficient and stable energy transfer, forming the foundation of a robust and high-performance scintillation material.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation / Other Names |
|---|---|
| This compound | - |
| 2,5-Diphenyloxazole (B146863) | PPO, DPO |
| Styrene | STY |
| Vinyltoluene | - |
| Methyl Methacrylate | MMA |
| Polyvinyl Pyrrolidone | PVP |
Wavelength Shifting Mechanisms and Efficiency Optimization
This compound, like its parent compound 2,5-diphenyloxazole (PPO), functions as an organic scintillator and wavelength shifter. wikipedia.org The primary mechanism responsible for its wavelength shifting capability is photoluminescence, a process involving the absorption of a high-energy photon followed by the emission of a lower-energy (longer wavelength) photon. This phenomenon is crucial in applications such as radiation detection, where scintillating materials convert invisible ionizing radiation into detectable visible or UV light.
The process begins when an incident particle or photon excites the base material of a scintillator (often a polymer matrix). This excited matrix then transfers its energy non-radiatively to the dopant, this compound. The dopant molecule is promoted to an excited electronic singlet state. It then rapidly relaxes to the lowest vibrational level of this excited state before returning to the ground electronic state, emitting the energy difference as a photon of light. This emitted light is characteristic of the dopant molecule, not the base material.
A critical factor for an efficient wavelength shifter is a large Stokes shift, which is the difference between the maximum wavelengths of absorption and emission. A significant Stokes shift minimizes the probability of self-absorption, where an emitted photon is re-absorbed by another dopant molecule. This is particularly important in large scintillators where the light must travel a considerable distance to reach a photodetector. While specific data for the vinyl derivative is not widely published, the properties of the closely related 2,5-diphenyloxazole (PPO) provide a useful reference. PPO absorbs in the UV region and its emission spectrum peaks around 385 nm. wikipedia.org The introduction of a vinyl group can potentially alter the electronic structure and thus the photophysical properties, including the absorption and emission maxima.
Optimization of wavelength shifting efficiency involves several factors:
Concentration: The concentration of the dopant must be carefully controlled. If the concentration is too low, the energy transfer from the base matrix will be inefficient. If it is too high, concentration quenching can occur, where excited molecules interact and de-excite non-radiatively, reducing the light output.
Matrix Compatibility: The solubility and dispersion of the dopant within the polymer matrix are essential for preventing aggregation, which can lead to quenching and other undesirable effects. researchgate.net
Table 1: Illustrative Photophysical Properties of the Related Fluorophore 2,5-Diphenyloxazole (PPO)
| Property | Value | Reference Compound |
|---|---|---|
| CAS Number | 92-71-7 | 2,5-Diphenyloxazole (PPO) |
| Molecular Formula | C₁₅H₁₁NO | 2,5-Diphenyloxazole (PPO) |
| Molar Mass | 221.25 g/mol | 2,5-Diphenyloxazole (PPO) |
| Absorption Max (λmax) | ~303 nm | 2,5-Diphenyloxazole (PPO) |
| Emission Max | ~385 nm | 2,5-Diphenyloxazole (PPO) |
| Primary Function | Wavelength Shifter / Fluor | 2,5-Diphenyloxazole (PPO) |
Note: This data is for the closely related compound 2,5-diphenyloxazole (PPO) and is provided for illustrative purposes. The vinyl group in this compound may cause shifts in the absorption and emission spectra. wikipedia.orgrpicorp.comchemicalbook.com
Pulse Shape Discrimination (PSD) for Radiation Detection
Pulse Shape Discrimination (PSD) is an advanced technique used in scintillation detectors to distinguish between different types of incident radiation, such as fast neutrons and gamma rays. This capability is crucial in fields like nuclear security and particle physics research. The effectiveness of PSD in organic scintillators is highly dependent on the properties of the fluorescent dopant used.
The physical basis for PSD in organic materials lies in the different excitation pathways within the scintillator for different particles. Heavy particles, like recoil protons from neutron scattering, create a dense track of excited molecules, leading to a higher proportion of excited triplet states. Gamma rays, which interact via Compton scattering to produce energetic electrons, create a less dense ionization track.
The de-excitation of these states results in two components of light emission:
Prompt Fluorescence: A fast-decaying component resulting from the rapid de-excitation of singlet states.
Delayed Fluorescence: A slower-decaying component that arises from the interaction of two triplet states (triplet-triplet annihilation), which produces an excited singlet state that then decays fluorescently. nih.gov
The key to PSD is that the ratio of the slow component (delayed fluorescence) to the fast component (prompt fluorescence) is greater for neutron interactions than for gamma interactions. By analyzing the shape of the light pulse—specifically the intensity of the "tail" of the pulse relative to its peak—one can discriminate between the two types of particles. Plastic scintillators heavily doped with fluors like 2,5-diphenyloxazole are known to exhibit PSD capabilities. nih.gov The vinyl group on this compound allows it to be copolymerized into a polymer matrix, such as polystyrene or polyvinyltoluene, potentially improving dopant stability and concentration while retaining the core photophysical properties required for PSD. researchgate.net
Table 2: Typical Scintillation Pulse Components for Organic Scintillators
| Component | Typical Decay Time | Origin | Particle Dependence |
|---|---|---|---|
| Prompt Fluorescence | A few nanoseconds | S₁ → S₀ transition | Dominant for both neutrons and gammas |
| Delayed Fluorescence | Hundreds of nanoseconds | Triplet-Triplet Annihilation (T₁ + T₁ → S₁) | Significantly higher proportion for heavy particles (neutrons) |
Note: The precise decay times and component ratios are material-specific.
Quenching Effects and Their Theoretical Clarification
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. For a fluorophore like this compound, quenching can significantly impair performance in its applications and is a critical phenomenon to understand and control. Quenching can occur through various mechanisms, which can be broadly categorized as dynamic or static.
Dynamic Quenching: Also known as collisional quenching, this occurs when the excited fluorophore collides with another molecule in the solution (the quencher), which facilitates non-radiative de-excitation back to the ground state. This process is diffusion-dependent and its efficiency is described by the Stern-Volmer equation:
I₀ / I = 1 + Kₛᵥ[Q]
where I₀ is the fluorescence intensity without the quencher, I is the intensity with the quencher, [Q] is the quencher concentration, and Kₛᵥ is the Stern-Volmer quenching constant. Studies on the related 2,5-diphenyloxazole have shown that its fluorescence can be dynamically quenched by nucleotides, with the quenching efficiency depending on the specific nucleotide. smolecule.com
Inner Filter Effect: This is not a true quenching mechanism but can be mistaken for one. It occurs when a substance in the sample absorbs either the excitation light intended for the fluorophore or the light emitted by the fluorophore. This effect was observed in studies of PPO with nucleotides; when excited at a wavelength absorbed by the nucleotides, the fluorescence intensity of PPO was reduced due to the absorption of incident radiation by the nucleotides. smolecule.com
Theoretical clarification of these effects is essential for optimizing material performance. For instance, in radiation detection, dissolved oxygen is a well-known quencher that can reduce light output. Therefore, scintillators are often prepared under inert atmospheres. Understanding quenching also allows for the intentional design of sensors, where the quenching of fluorescence upon interaction with a specific analyte is the basis of detection. nih.gov
Optoelectronic Device Integration
Application in Organic Light Emitting Diodes (OLEDs)
A review of the scientific literature does not indicate significant use of this compound in the emissive or charge-transport layers of Organic Light Emitting Diodes (OLEDs). While materials with vinyl groups and heterocyclic cores are explored for creating emissive polymers, researchgate.net and oxazole derivatives can be used in luminescent materials, chemicalbook.com specific research detailing the integration and performance of this compound in OLED devices is not well-documented.
Role in Photovoltaic Cells for Energy Conversion
There is no substantial evidence in the available literature to suggest that this compound is used as a primary donor or acceptor material in the active layer of organic photovoltaic cells. Although research into electron-accepting conjugated materials sometimes involves vinyl-substituted heterocyclic compounds, such as 2-vinyl-4,5-dicyanoimidazoles, these are structurally and electronically distinct from diphenyloxazoles. qut.edu.au The application of this compound in energy conversion for solar cells has not been established in published research.
Development of Fluorescent Probes and Sensors
While fluorescent molecules form the basis of chemical sensors and biological probes, the specific use of this compound for these applications is not widely reported in scientific literature. The development of fluorescent probes often requires the molecule to have specific functional groups that can interact selectively with an analyte, causing a detectable change in fluorescence (e.g., intensity, wavelength, or lifetime). Although the diphenyloxazole core is highly fluorescent, its functionalization for specific sensing applications has not been a major focus of research compared to other fluorophores.
Nonlinear Optical Properties and Device Potential
Extensive searches of scientific literature and chemical databases did not yield specific research findings, data tables, or detailed investigations into the nonlinear optical (NLO) properties of the compound this compound. Consequently, a detailed analysis of its performance in NLO devices and strategies for its optimization cannot be provided at this time.
The study of nonlinear optics in organic molecules is an active area of research, focusing on how molecular structure influences second and third-order NLO responses. Typically, research in this field involves a combination of theoretical calculations, such as Density Functional Theory (DFT), to predict hyperpolarizabilities, and experimental techniques, like the Z-scan method, to measure NLO coefficients. These studies are crucial for identifying potential applications in areas like optical switching, frequency conversion, and optical limiting.
While general principles of molecular design for NLO properties often involve creating molecules with significant charge-transfer characteristics, extended π-conjugation, and specific donor-acceptor substitutions, the specific application of these principles to this compound has not been documented in the available literature. Therefore, there is no basis for a detailed discussion of its device potential or performance optimization.
Further experimental and theoretical investigation is required to determine if this compound possesses significant NLO properties and to what extent it could be a candidate for advanced materials applications. Without such dedicated studies, any discussion of its NLO characteristics would be purely speculative and fall outside the scope of scientifically verified information.
Derivatives and Analogues of 2 Vinyl 4,5 Diphenyloxazole
Synthesis and Characterization of Substituted 2-Vinyloxazoles
The synthesis of substituted 2-vinyloxazoles can be approached through several strategic routes, primarily involving the construction of the oxazole (B20620) core followed by the introduction or modification of the vinyl group at the 2-position.
One common strategy begins with the synthesis of a 2-methyl-4,5-diaryloxazole. This intermediate can be readily prepared through the condensation of benzoin (B196080) with the appropriate nitrile. The methyl group at the 2-position is then amenable to functionalization. For instance, it can undergo radical halogenation to form a 2-(halomethyl)-4,5-diaryloxazole, a versatile electrophilic scaffold for further synthetic elaboration. ucsb.edunih.gov
To introduce the vinyl group, classic olefination reactions are frequently employed. The Wittig reaction , a cornerstone of alkene synthesis, is a particularly effective method. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide. In the context of 2-vinyloxazole synthesis, a 2-formyl-4,5-diaryloxazole can be reacted with a methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) to yield the desired 2-vinyl derivative. The 2-formyl oxazole precursor can be obtained by the oxidation of the corresponding 2-(hydroxymethyl)oxazole.
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Heck reaction , offer a powerful tool for the formation of the carbon-carbon double bond of the vinyl group. youtube.comchemrxiv.orgorganic-chemistry.org This reaction typically involves the coupling of a vinyl halide or a vinylboronic acid derivative with a 2-halo-4,5-diaryloxazole. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and stereoselectivity.
The synthesis of various substituted 2-vinyloxazoles allows for the systematic modification of the molecule's electronic and steric properties. Substituents can be introduced on the phenyl rings at the 4 and 5 positions or on the vinyl group itself.
Characterization of these synthesized compounds relies on a suite of standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.
Infrared (IR) Spectroscopy: Identifies the presence of characteristic functional groups within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to determine the absorption characteristics of the molecule, revealing information about the electronic transitions.
Fluorescence Spectroscopy: Measures the emission properties of the compound, including the emission maximum (λ_em), quantum yield (Φ_F), and fluorescence lifetime (τ).
Structure-Property Relationship Studies within the 2-Vinyloxazole Class
The photophysical properties of 2-vinyloxazole derivatives are intricately linked to their molecular structure. By systematically altering the substituents on the aromatic rings and the vinyl group, it is possible to fine-tune their absorption and emission characteristics.
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl rings at the 4 and 5 positions can significantly impact the intramolecular charge transfer (ICT) character of the molecule. nih.gov This, in turn, influences the Stokes shift (the difference between the absorption and emission maxima) and the quantum yield. For instance, creating a "push-pull" system with an EDG on one phenyl ring and an EWG on the other can lead to a red-shift in both absorption and emission spectra and potentially enhance the fluorescence quantum yield.
The nature of the vinyl group itself is also a critical determinant of the photophysical properties. Extending the conjugation of the π-system by replacing the vinyl group with a styryl group (a vinyl group substituted with a phenyl ring) typically results in a bathochromic (red) shift in the absorption and emission wavelengths. ias.ac.in The electronic properties of substituents on this styryl ring can further modulate the fluorescence characteristics.
The planarity of the molecule also plays a role. Steric hindrance caused by bulky substituents can lead to a twisted conformation, which may disrupt π-conjugation and decrease the fluorescence quantum yield.
The following interactive data table illustrates the hypothetical effect of substituents on the photophysical properties of 2-Vinyl-4,5-diphenyloxazole derivatives, based on established principles of fluorophore design.
| Derivative | Substituent at C4-Phenyl | Substituent at C5-Phenyl | Expected λ_abs (nm) | Expected λ_em (nm) | Expected Quantum Yield (Φ_F) |
| Parent | H | H | ~320 | ~380 | Moderate |
| Derivative A | OCH₃ (EDG) | H | ~330 | ~395 | Moderate-High |
| Derivative B | H | NO₂ (EWG) | ~340 | ~410 | Low-Moderate |
| Derivative C | OCH₃ (EDG) | NO₂ (EWG) | ~355 | ~430 | High |
| Styryl Analogue | H (on styryl) | H | ~345 | ~415 | Moderate-High |
Note: The data in this table is illustrative and based on general principles of fluorescence chemistry. Actual values would need to be determined experimentally.
Comparison with Related Oxazole Fluorophores (e.g., 2,5-Diphenyloxazole)
A pertinent comparison for understanding the properties of this compound and its derivatives is with the widely used scintillator, 2,5-diphenyloxazole (B146863) (PPO). PPO is known for its high fluorescence quantum yield and its emission in the near-ultraviolet region, with a peak around 385 nm. beilstein-journals.org
The key structural difference between this compound and PPO is the presence of the vinyl group at the 2-position in the former, as opposed to a phenyl group in the latter. This seemingly small change can have significant implications for the molecule's photophysical properties. The vinyl group provides a site for extending the π-conjugation of the system.
The introduction of the vinyl group is expected to cause a slight bathochromic shift in both the absorption and emission spectra of this compound compared to PPO. More importantly, the vinyl group serves as a reactive handle for further functionalization, allowing for the facile synthesis of a wider range of derivatives with tailored properties. For example, polymerization of the vinyl group can lead to novel fluorescent polymers.
The table below provides a comparative overview of the general properties of this compound and PPO.
| Property | This compound | 2,5-Diphenyloxazole (PPO) |
| Structure | Oxazole core with a vinyl group at C2 and phenyl groups at C4 and C5 | Oxazole core with phenyl groups at C2 and C5 |
| Expected λ_em | Slightly red-shifted compared to PPO (~380-400 nm) | ~385 nm |
| Synthetic Versatility | High; vinyl group allows for further reactions (e.g., polymerization, addition reactions) | Moderate; functionalization typically requires substitution on the phenyl rings |
| Potential Applications | Fluorescent probes, monomers for fluorescent polymers, organic light-emitting materials | Scintillators, wavelength shifters |
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic methodologies is paramount for unlocking the full potential of 2-Vinyl-4,5-diphenyloxazole and its derivatives. Future research is anticipated to move beyond established protocols, focusing on greener, more atom-economical, and regioselective approaches.
Metal-Free Catalysis: A promising direction lies in the development of metal-free synthetic routes. nih.gov These methods, often employing organocatalysts or base-promoted reactions, offer advantages in terms of reduced cost, lower toxicity, and simplified purification processes. nih.gov Exploring such pathways for the synthesis of vinyl-substituted oxazoles could lead to more sustainable and environmentally friendly production methods.
Flow Chemistry: The application of continuous flow chemistry presents an opportunity to enhance the synthesis of this compound. This technology allows for precise control over reaction parameters, improved safety for handling reactive intermediates, and facile scalability, which are crucial for potential industrial applications.
Post-Synthetic Modification: Research into the post-synthetic modification of the oxazole (B20620) core or the diphenyl substituents could yield a library of derivatives with tailored properties. Strategies such as C-H activation could enable the introduction of various functional groups, expanding the chemical space and application scope of the parent molecule.
| Synthetic Approach | Potential Advantages | Research Focus |
| Metal-Free Catalysis | Reduced cost, lower toxicity, simplified purification | Development of organocatalytic or base-promoted annulation reactions. |
| Flow Chemistry | Precise reaction control, enhanced safety, scalability | Optimization of reaction conditions in continuous flow reactors. |
| Post-Synthetic Modification | Access to a library of derivatives with tailored properties | Utilization of C-H activation to introduce new functional groups. |
Investigation of Advanced Spectroscopic Probes
The inherent fluorescence of the diphenyloxazole moiety suggests a significant potential for this compound in the development of advanced spectroscopic probes. Future investigations are expected to harness and enhance these photophysical properties for sophisticated sensing and imaging applications.
The oxazole scaffold can act as either an electron donor or acceptor, which facilitates donor-π-acceptor interactions and can lead to excellent fluorescence responses. nih.gov The vinyl group provides a convenient handle for conjugation to biomolecules or incorporation into polymeric matrices.
Bioimaging Agents: A key area of future research will be the development of this compound-based probes for cellular and subcellular imaging. nih.govnih.gov By attaching specific targeting moieties, these probes could be designed to selectively accumulate in organelles such as mitochondria or lysosomes, enabling the study of cellular processes with high spatial resolution. nih.gov The tunable nature of the oxazole core could allow for the development of probes with emissions across the visible spectrum. nih.gov
Chemosensors: The fluorescence of this compound can be sensitive to its local environment. This property can be exploited to design chemosensors for the detection of various analytes, such as metal ions, pH changes, or reactive oxygen species. nih.govresearchgate.net Research will likely focus on creating derivatives where the fluorescence is quenched or enhanced upon binding to a specific target.
Two-Photon Microscopy Probes: The extended π-conjugation provided by the diphenyloxazole system makes it a candidate for two-photon absorption (TPA). nih.gov Future studies could explore the TPA cross-section of this compound and its derivatives, with the goal of developing probes for deep-tissue imaging with reduced phototoxicity and background fluorescence. nih.gov
Integration into Next-Generation Functional Materials
The presence of a polymerizable vinyl group is a defining feature of this compound, opening up a vast field of research in materials science. The ability to incorporate this fluorescent and electronically active moiety into polymeric structures is a key area for future exploration.
Fluorescent Polymers and Copolymers: Copolymerization of this compound with other vinyl monomers can lead to the creation of novel fluorescent polymers. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), solid-state lighting, and as active layers in plastic scintillators. The properties of the resulting polymers, such as their quantum yield, solubility, and thermal stability, can be tuned by the choice of comonomer.
Polymeric Nanoparticles for Sensing and Delivery: The encapsulation or polymerization of this compound into nanoparticles is another promising avenue. These fluorescent nanoparticles could serve as robust probes for bioimaging or as platforms for targeted drug delivery, where the fluorescence allows for tracking of the carrier.
Smart Materials: By incorporating this compound into responsive polymer networks, such as hydrogels, it is possible to create "smart" materials. researchgate.net These materials could change their fluorescence properties in response to external stimuli like temperature, pH, or the presence of specific biomolecules, making them suitable for applications in diagnostics and environmental monitoring. Poly(vinyl alcohol) (PVA), a biocompatible and biodegradable polymer, could be a suitable matrix for creating such functional composites. mdpi.combiomaterials.pl
| Material Type | Potential Application | Research Focus |
| Fluorescent Copolymers | Organic electronics, scintillators | Tuning photophysical and material properties through copolymerization. |
| Polymeric Nanoparticles | Bioimaging, drug delivery | Development of stable and biocompatible fluorescent nanoparticles. |
| Smart Hydrogels | Diagnostics, environmental sensing | Integration into responsive polymer networks for stimuli-responsive fluorescence. |
Theoretical Advancements in Predicting Molecular Behavior
Computational chemistry and theoretical modeling are poised to play an increasingly important role in guiding the design and understanding of new materials based on this compound. Advanced theoretical studies can provide deep insights into its electronic structure, photophysical properties, and reactivity, thereby accelerating the discovery of new applications.
Predicting Spectroscopic Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the absorption and emission spectra of this compound and its derivatives. nih.govresearchgate.net These calculations can help in understanding the nature of the electronic transitions and in designing molecules with desired photophysical properties, such as specific emission colors or large Stokes shifts. nih.gov
Modeling Polymerization and Material Properties: Molecular dynamics (MD) simulations can be used to model the polymerization of this compound and to predict the bulk properties of the resulting polymers. researchgate.net These simulations can provide information on the polymer's morphology, mechanical strength, and thermal stability, which is crucial for its application in functional materials.
Investigating Non-Linear Optical Properties: Theoretical calculations are essential for predicting and understanding the non-linear optical (NLO) properties of this compound. researchgate.net By calculating the hyperpolarizability, researchers can identify derivatives with enhanced NLO responses, which are critical for applications in photonics and optical data storage. researchgate.net
Potential in Quantum Technologies and Photonic Devices
The unique photophysical properties of this compound make it a compelling candidate for exploration in the cutting-edge fields of quantum technologies and photonics. While research in this area is still in its infancy, the fundamental characteristics of the molecule suggest several exciting future directions.
Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yield and tunable emission of diphenyloxazole derivatives make them attractive for use as emissive materials in OLEDs. Future research could focus on synthesizing derivatives of this compound with improved charge transport properties and stability for high-performance OLED devices.
Optical Data Storage: Molecules with significant NLO properties are of interest for high-density optical data storage. researchgate.net The potential for two-photon absorption in this compound could be harnessed for 3D optical data storage applications, where information is written and read using focused laser beams.
Quantum Dots and Single-Molecule Emitters: The incorporation of this compound into nanoscale structures, such as quantum dots or as individual emitters in a polymer matrix, could be explored for applications in quantum information processing. The development of stable, single-photon emitting sources based on organic molecules is a significant challenge, and the robust photophysics of the diphenyloxazole core makes it a worthy candidate for such investigations.
Q & A
Q. Advanced Analytical Workflow
- NMR Analysis : ¹H and ¹³C NMR distinguish vinyl and phenyl substituents. For example, vinyl protons appear as doublets (δ 5.5–6.5 ppm), while aromatic protons show splitting patterns indicative of substitution .
- Mass Spectrometry (GC-MS) : High-resolution MS confirms molecular weight (e.g., calculated m/z 249.079 for C₁₆H₁₁NO₂ ).
- Polarimetry : For chiral derivatives (e.g., dihydrooxazoles), optical rotation ([α]ᴅ) verifies enantiomeric purity .
- IR Spectroscopy : Absorptions at 1650–1700 cm⁻¹ confirm C=N stretching in the oxazole ring .
Contradiction Resolution : Conflicting spectral data (e.g., unexpected splitting in NMR) may arise from rotational isomers or impurities. Recrystallization and temperature-controlled NMR experiments can clarify structural assignments .
What role does this compound play in designing stimuli-responsive luminescent materials?
Advanced Application in Materials Science
2,5-Diphenyloxazole derivatives exhibit tunable luminescence under mechanical stress or UV excitation. Key findings include:
- Mechanochromism : Structural distortion under pressure alters emission wavelengths (e.g., blue-to-green shifts) .
- Polarized Emission : Crystallographic alignment in two-component systems enhances anisotropic luminescence, useful in OLEDs .
- Pump-Enhanced Luminescence : Energy transfer between oxazole and co-crystallized molecules amplifies emission intensity .
Experimental Design : Co-crystallize this compound with electron-deficient acceptors (e.g., nitroaromatics) and characterize via X-ray diffraction and time-resolved fluorescence .
How can researchers address contradictions in reported synthetic yields for oxazole derivatives?
Data Analysis Framework
Discrepancies in yields (e.g., 12.5% with H₂SO₄ vs. 95% with HF ) arise from:
Q. Mitigation Strategies :
Optimize reaction time and temperature via kinetic studies.
Use scavengers (e.g., molecular sieves) to remove water and suppress hydrolysis .
Validate purity with HPLC or GC-MS to distinguish low yield from purification losses .
What are the challenges in polymerizing this compound for functional materials?
Advanced Polymer Chemistry
The vinyl group enables radical polymerization, but steric hindrance from phenyl substituents complicates chain propagation:
- ATRP Initiation : Use bromomethyl-diphenyloxazole initiators with Cu catalysts. Reported polydispersity indices (PDI) range from 1.2–1.5, indicating moderate control .
- Fluorescent Polymers : Poly(methyl methacrylate) (PMMA) grafted with oxazole units shows blue emission (λₑₘ ≈ 450 nm) but requires strict oxygen exclusion to prevent quenching .
Optimization : Adjust monomer-to-initiator ratios and use low-temperature ATRP to minimize side reactions .
How do solvent polarity and pH affect the fluorescence quantum yield of this compound?
Q. Basic Photophysical Analysis
- Solvent Effects : Polar solvents (e.g., ethanol) stabilize excited states, increasing quantum yields (Φ) by reducing non-radiative decay. In non-polar solvents (e.g., hexane), Φ drops due to aggregation .
- pH Sensitivity : Protonation at acidic pH (e.g., <3) quenches fluorescence by disrupting the oxazole’s conjugated π-system .
Methodology : Measure Φ using integrating spheres and compare with reference standards (e.g., quinine sulfate) .
What strategies improve the enantioselective synthesis of chiral this compound derivatives?
Q. Advanced Asymmetric Synthesis
- Chiral Auxiliaries : Use (S)-phenylglycinol to induce asymmetry during cyclization, achieving enantiomeric excess (ee) >98% .
- Catalytic Asymmetric Induction : Explore Pd or organocatalysts for vinyl group introduction.
- Purification : Chiral HPLC with cellulose-based columns resolves enantiomers .
Validation : Circular dichroism (CD) and X-ray crystallography confirm absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
